molecular formula C14H13BrO B13516003 1-[4-(Bromomethyl)phenoxy]-2-methylbenzene

1-[4-(Bromomethyl)phenoxy]-2-methylbenzene

Cat. No.: B13516003
M. Wt: 277.16 g/mol
InChI Key: XEVIEARYPNNFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Bromomethyl)phenoxy]-2-methylbenzene is an organic compound with the molecular formula C14H13BrO It is characterized by a bromomethyl group attached to a phenoxy group, which is further connected to a methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[4-(Bromomethyl)phenoxy]-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 1-[4-(hydroxymethyl)phenoxy]-2-methylbenzene. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The bromination process is typically followed by purification steps such as recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Bromomethyl)phenoxy]-2-methylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Substituted phenoxy derivatives depending on the nucleophile used.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl-substituted phenoxy derivatives.

Scientific Research Applications

1-[4-(Bromomethyl)phenoxy]-2-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Materials Science: The compound is used in the development of polymers and advanced materials due to its reactive bromomethyl group, which can be further functionalized.

    Biological Studies: It is employed in the synthesis of biologically active compounds, including potential drug candidates and enzyme inhibitors.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(Bromomethyl)phenoxy]-2-methylbenzene largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the bromomethyl group is converted to more oxidized forms, such as aldehydes or carboxylic acids, through the action of oxidizing agents.

Comparison with Similar Compounds

1-[4-(Bromomethyl)phenoxy]-2-methylbenzene can be compared with similar compounds such as:

    1-[4-(Chloromethyl)phenoxy]-2-methylbenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group. The bromomethyl group is generally more reactive in nucleophilic substitution reactions.

    1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene: Contains a fluorine atom on the benzene ring, which can influence the compound’s reactivity and physical properties.

    1-[4-(Bromomethyl)phenoxy]-2-nitrobenzene: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses.

Properties

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

1-(bromomethyl)-4-(2-methylphenoxy)benzene

InChI

InChI=1S/C14H13BrO/c1-11-4-2-3-5-14(11)16-13-8-6-12(10-15)7-9-13/h2-9H,10H2,1H3

InChI Key

XEVIEARYPNNFMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.